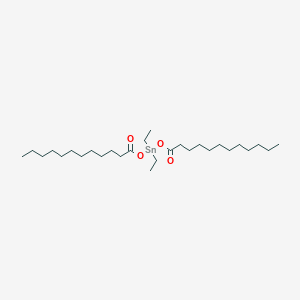
Bis(dodecanoyloxy)(diethyl)stannane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(dodecanoyloxy)(diethyl)stannane is an organotin compound known for its versatile applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique molecular structure, which includes two dodecanoyloxy groups and two diethyl groups attached to a tin atom. The molecular formula for this compound is C28H56O4Sn.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of bis(dodecanoyloxy)(diethyl)stannane typically involves the reaction of diethylstannane with dodecanoic acid. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the esterification process. The general reaction can be represented as follows:
Diethylstannane+2Dodecanoic Acid→this compound+2Water
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors and optimized reaction conditions to ensure high yield and purity. The process involves continuous monitoring of temperature, pressure, and reactant concentrations to achieve efficient conversion.
Análisis De Reacciones Químicas
Types of Reactions
Bis(dodecanoyloxy)(diethyl)stannane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form tin oxides.
Reduction: It can be reduced to form lower oxidation state tin compounds.
Substitution: The dodecanoyloxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents
Propiedades
Número CAS |
17586-97-9 |
|---|---|
Fórmula molecular |
C28H56O4Sn |
Peso molecular |
575.5 g/mol |
Nombre IUPAC |
[dodecanoyloxy(diethyl)stannyl] dodecanoate |
InChI |
InChI=1S/2C12H24O2.2C2H5.Sn/c2*1-2-3-4-5-6-7-8-9-10-11-12(13)14;2*1-2;/h2*2-11H2,1H3,(H,13,14);2*1H2,2H3;/q;;;;+2/p-2 |
Clave InChI |
WPNRZVONKRBZDU-UHFFFAOYSA-L |
SMILES canónico |
CCCCCCCCCCCC(=O)O[Sn](CC)(CC)OC(=O)CCCCCCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[(2,5-dichlorophenyl)diazenyl]-N-hexadecyl-N-methylaniline](/img/structure/B15077204.png)

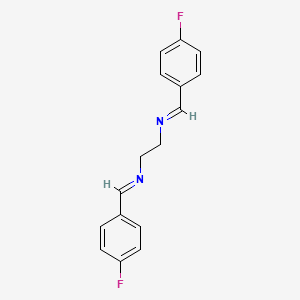
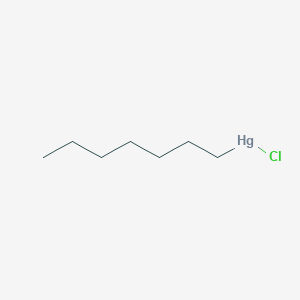

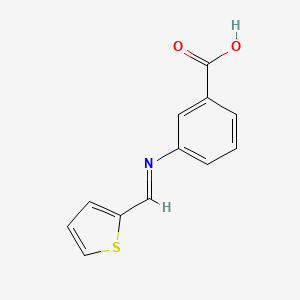
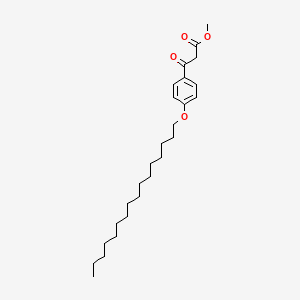
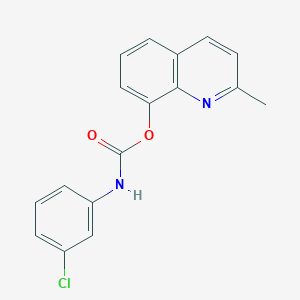
![(5Z)-5-({3-[4-(isopentyloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylene)-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B15077258.png)
![N'-[(E)-(3-fluorophenyl)methylidene]-2-thiophenecarbohydrazide](/img/structure/B15077271.png)
![2-[(E)-2-(2,4-dinitrophenyl)ethenyl]phenyl methyl ether](/img/structure/B15077278.png)
![9H-Fluorene,9-[(4-chlorophenyl)methylene]-2-nitro-](/img/structure/B15077281.png)

